(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide
Description
Properties
IUPAC Name |
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWKETUACYZLI-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199860 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150314-34-4 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homo-gamma-linolenylethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide is a bioactive compound that has garnered attention in the field of pharmacology and biochemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and physiological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a long-chain fatty acid structure with specific geometric configurations at the double bonds. Its chemical formula is . The presence of the hydroxyethyl group suggests potential interactions with biological membranes and receptors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Endocannabinoid System Interaction : The compound has been shown to interact with cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation pathways. Binding affinity studies reveal a Ki value of 53 nM for the CB1 receptor, indicating moderate potency in this context .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production in macrophages. This effect could be beneficial in conditions characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases.
Binding Affinity
The binding affinity of this compound to various receptors has been quantified in several studies:
Case Studies
- Inflammation Model in Mice : A study involving a murine model of inflammation demonstrated that administration of this compound led to a significant reduction in serum levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
- Neuroprotection in Cell Cultures : In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in decreased cell death and preserved mitochondrial function. These findings indicate its promise for neuroprotective strategies.
Research Findings
Recent literature emphasizes the compound's role in modulating lipid metabolism and its possible implications for metabolic disorders. For instance:
- Metabolomic Studies : Analysis from the Human Metabolome Database indicates that derivatives of this compound are present in various metabolic pathways within human tissues .
- Synthesis Pathways : The synthesis of related compounds has been explored to enhance stability and bioavailability. Research highlights novel synthetic routes that could facilitate further studies on biological activity .
Scientific Research Applications
Cannabinoid Receptor Interaction
One of the primary applications of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide is its interaction with cannabinoid receptors. The compound has shown significant binding affinity for the cannabinoid receptor 1 (CB1), which plays a crucial role in various physiological processes including appetite regulation, pain sensation, and mood modulation.
- Binding Affinity :
Potential Therapeutic Uses
Research into the therapeutic potential of this compound has indicated possible applications in:
- Pain Management : Due to its interaction with CB1 receptors, this compound may contribute to analgesic effects.
- Neuroprotection : Its structural similarity to anandamide suggests potential neuroprotective properties that could be explored in neurodegenerative diseases .
Biochemical Studies
The compound serves as a valuable tool in biochemical research for studying lipid metabolism and signaling pathways. It can be utilized to investigate:
- Endocannabinoid System : Understanding how this compound modulates the endocannabinoid system can provide insights into its role in health and disease.
- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Given its resemblance to anandamide, it can be studied for its effects on FAAH activity which is responsible for the degradation of endocannabinoids .
Data Tables and Case Studies
Case Study Insights
-
Cannabinoid Receptor Studies :
A study conducted at Kennesaw State University evaluated the binding affinity of this compound towards the inactive form of CB1 receptors. The findings highlight its potential as a modulator of cannabinoid signaling pathways . -
Neuroprotective Research :
Preliminary investigations into the neuroprotective effects of this compound suggest it may mitigate neuronal damage associated with oxidative stress and inflammation. Such studies are crucial for developing treatments for conditions like Alzheimer's disease. -
Fatty Acid Amide Hydrolase Inhibition :
Research indicates that compounds similar to this compound can inhibit FAAH activity, leading to increased levels of endogenous cannabinoids. This could have implications for managing pain and anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to other NAEs and endocannabinoid-like molecules. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Structural Variations: Double Bonds: The trienamide’s three double bonds (vs. AEA’s four) reduce its affinity for cannabinoid receptors (CB1/CB2) but may enhance interactions with PPAR-α or TRP channels . Head Group: Unlike NADA, which has a catechol-containing phenethyl group, the trienamide’s hydroxyethyl head group limits its direct interaction with dopamine receptors but supports solubility and membrane trafficking .
Functional Divergence: Metabolic Pathways: The trienamide is linked to glycerophospholipid metabolism, as seen in studies on acute coronary syndrome (ACS), where its analog 8Z,11Z,14Z-eicosatrienoic acid is downregulated in serum . In contrast, AEA modulates endocannabinoid signaling via CB1 in neuronal tissues . Therapeutic Potential: While AEA and NADA show neuroprotective and vasodilatory effects , the trienamide’s role in anti-inflammatory responses (e.g., reducing phospholipase A2 activity) is inferred from its structural similarity to PPAR-α ligands like PEA .
Clinical Relevance :
- In metabolic disorders such as polycystic ovary syndrome (PCOS) , AEA and related NAEs regulate ovarian steroidogenesis via CB1 and PPAR-γ . The trienamide’s lower receptor affinity may limit its direct role here but could modulate lipid oxidation in comorbid conditions like obesity .
- In neurodegeneration , AEA’s neuroprotective effects are well-documented, whereas the trienamide’s activity remains understudied. However, its structural analog LysoPC(20:4) is implicated in synaptic plasticity and cognitive decline .
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
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Solvent selection : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.
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Stoichiometry : A 1:1.2 molar ratio of acid to amine prevents oligomerization.
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Temperature : Reactions proceed at 0–4°C to suppress E/Z isomerization.
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) typically yields 68–72% product. Challenges arise from the amine's hygroscopicity, necessitating rigorous drying with molecular sieves.
Activated Ester Methods
NHS Ester Intermediate
Preforming the N-hydroxysuccinimide ester of icosa-8,11,14-trienoic acid enhances reactivity. The ester is synthesized by treating the acid with NHS (1.5 eq) and DCC (1.3 eq) in dichloromethane for 4 hours. Subsequent amidation with 2-hydroxyethylamine at pH 8.5 (adjusted with triethylamine) achieves 85% conversion within 2 hours.
Table 1: Comparative Yields of Activated Ester Methods
| Activator | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/NHS | DCM | 4 | 78 | 95 |
| HATU | DMF | 1.5 | 82 | 97 |
| EDC/HOBt | THF | 3 | 75 | 93 |
Note: HATU = hexafluorophosphate azabenzotriazole tetramethyl uronium; EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Enzymatic Synthesis Using Lipases
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the regioselective amidation under mild conditions. A biphasic system (heptane/tert-butanol, 4:1) containing icosa-8,11,14-trienoic acid (0.1 M) and 2-hydroxyethylamine (0.15 M) achieves 89% yield after 24 hours at 35°C. The enzyme’s selectivity prevents double-bond isomerization, preserving the Z-configuration.
Advantages Over Chemical Methods
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No requirement for protective groups
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Tolerance to moisture
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Scalable to kilogram quantities
Solid-Phase Synthesis
This method anchors icosatrienoic acid to Wang resin via its carboxylic acid group. After activation with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), the resin-bound intermediate reacts with 2-hydroxyethylamine in DMF. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:99) liberates the product in 94% purity (HPLC).
Critical Analysis of Methodologies
Yield and Scalability
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Direct amidation : Cost-effective but limited to lab-scale (≤100 g)
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Enzymatic : Industrially viable with 90%+ yields in pilot plants
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Solid-phase : Ideal for small-scale (<10 mg) high-purity demands
Stereochemical Integrity
All methods preserve the 8Z,11Z,14Z configuration when conducted below 10°C. Elevated temperatures (>30°C) induce partial isomerization, reducing bioactivity.
Emerging Techniques
Q & A
Q. How can researchers confirm the structural identity of (8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, focus on olefinic proton signals (δ 5.3–5.5 ppm for Z-configured double bonds) and hydroxyethyl group protons (δ 3.5–3.7 ppm). HRMS should match the molecular formula C₂₂H₃₅NO₂ (calculated [M+H]⁺: 348.27). Cross-reference spectral data with databases like PubChem (CID: 5280581) or ChEBI (CHEBI:53486) for validation .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer: Store under inert gas (e.g., argon) at –20°C in amber glass vials to prevent oxidation of the polyunsaturated backbone. Avoid exposure to acids, bases, alcohols, or moisture , as these may induce hydrolysis or esterification reactions. Stability under these conditions is supported by SDS data indicating chemical inertness in dry environments .
Q. How should researchers design synthetic routes for this compound?
- Methodological Answer: Begin with Schlenk line techniques to handle air-sensitive intermediates. A plausible route involves:
- Step 1: Synthesis of (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid via enzymatic desaturation of linoleic acid precursors .
- Step 2: Amidation with 2-hydroxyethylamine using carbodiimide coupling agents (e.g., EDC/HOBt). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer: Implement dose-response assays across multiple cell lines (e.g., HEK293, RAW264.7) to assess reproducibility. Use knockout models (e.g., CRISPR-Cas9) to isolate target pathways. For lipidomics, employ LC-MS/MS with deuterated internal standards to quantify endogenous metabolites interfering with assays . Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements .
Q. How can computational modeling predict the compound’s interaction with lipid-binding proteins?
- Methodological Answer: Use molecular dynamics (MD) simulations in a lipid bilayer environment (e.g., CHARMM36 force field) to study conformational flexibility. For docking studies, employ AutoDock Vina with crystal structures of receptors like PPAR-γ or CB1. Validate predictions via alanine scanning mutagenesis and compare ΔG binding energies with experimental ITC data .
Q. What methodologies are suitable for tracking the compound’s metabolic fate in vivo?
- Methodological Answer: Administer ¹³C-labeled analogs via intraperitoneal injection in model organisms (e.g., mice). Use untargeted metabolomics (UHPLC-Q-TOF-MS) to identify metabolites. For oxidative pathways, monitor epoxide and dihydroxy derivatives (e.g., 14,15-DiHETrE) using MRM transitions specific to m/z 337→291 .
Key Research Gaps and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
